2-methyl-3-(5-methylfuran-2-yl)prop-2-enal
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Overview
Description
Preparation Methods
The synthesis of 2-methyl-3-(5-methylfuran-2-yl)prop-2-enal can be achieved through various methods. One common synthetic route involves the reaction of 5-methylfurfural with acetone under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-methyl-3-(5-methylfuran-2-yl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
2-methyl-3-(5-methylfuran-2-yl)prop-2-enal has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(5-methylfuran-2-yl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
2-methyl-3-(5-methylfuran-2-yl)prop-2-enal can be compared with other similar compounds, such as:
3-(5-methylfuran-2-yl)prop-2-enal: This compound has a similar structure but lacks the methyl group at the 2-position.
2-methyl-3-(methylthio)furan: This compound contains a sulfur atom in place of the oxygen atom in the furan ring.
Furfural: A simpler compound with a furan ring and an aldehyde group, lacking the additional methyl and prop-2-enal groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
31704-79-7 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(E)-2-methyl-3-(5-methylfuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C9H10O2/c1-7(6-10)5-9-4-3-8(2)11-9/h3-6H,1-2H3/b7-5+ |
InChI Key |
FPNFGOZHODDTKE-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C)/C=O |
Canonical SMILES |
CC1=CC=C(O1)C=C(C)C=O |
Purity |
95 |
Origin of Product |
United States |
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